3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

Description

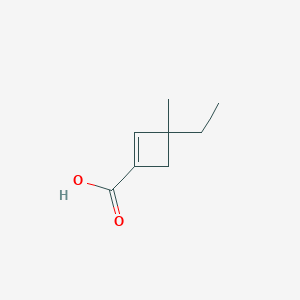

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid is a substituted cyclobutene carboxylic acid characterized by a strained four-membered cyclobutene ring with both ethyl and methyl groups at the 3-position and a carboxylic acid functional group at the 1-position. The compound’s strained ring system and electron-withdrawing carboxylic acid group make it a subject of interest in organic synthesis and materials science, particularly for studying steric effects and ring-opening reactivity .

Properties

IUPAC Name |

3-ethyl-3-methylcyclobutene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJRJPCRIRXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 3-ethyl-3-methylbut-2-enoic acid using a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclobutene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and the use of efficient catalysts to drive the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or amides.

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary applications of 3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid is as a synthetic intermediate . Its cyclobutane structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural properties that may lend themselves to the development of new drugs. Its ability to act as a precursor for biologically active compounds is particularly noteworthy.

Case Study: Antimicrobial Properties

Research indicates that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties, suggesting that this compound could be explored for developing new antimicrobial agents. The compound's ability to modify biological pathways makes it a candidate for further investigation in drug development.

Agrochemical Formulations

In agriculture, this compound can be utilized in the formulation of pesticides and herbicides . Its effectiveness as an active ingredient in agrochemicals can be attributed to its reactivity and ability to interact with plant metabolic processes.

Table 2: Potential Agrochemical Applications

Material Science

The unique structural characteristics of this compound suggest applications in material science, particularly in the development of polymers and resins.

Case Study: Polymerization

Studies have shown that cyclobutane derivatives can be polymerized to create high-performance materials with desirable mechanical properties. This opens avenues for developing new materials that are lightweight yet strong, suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutene ring structure may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Similar Cyclobutene Carboxylic Acids

The following table summarizes key structural and physicochemical properties of 3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid compared to related compounds.

Key Observations:

Steric Effects: The ethyl-methyl substitution in this compound introduces significant steric hindrance, which may reduce reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to less-substituted analogs. This effect is less pronounced in 3-Ethylcyclobut-1-ene-1-carboxylic acid .

Acidity : The carboxylic acid group’s acidity is influenced by substituents. Methyl groups (electron-donating) slightly decrease acidity, whereas ethyl groups (larger, less electron-donating) may have a marginal effect. The unsubstituted variant exhibits the lowest acidity due to minimal steric or electronic perturbation .

Synthetic Challenges: Introducing two alkyl groups at the 3-position complicates synthesis. For example, this compound likely requires multi-step alkylation or cross-coupling strategies, whereas monosubstituted analogs can be synthesized via simpler Friedel-Crafts or ring-strain-driven reactions .

Biological Activity

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid (CAS No. 2225146-10-9) is a cyclobutane derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with ethyl and methyl substituents, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 140.18 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to enzyme inhibition and receptor modulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cancer cell metabolism.

- Receptor Binding : It is hypothesized that the compound interacts with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

- DNA Interaction : Preliminary data suggest that it may bind to DNA, affecting gene expression and contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various cyclobutane derivatives included this compound. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Study 2: Cancer Cell Proliferation

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis via caspase activation .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 140.18 g/mol |

| Antimicrobial Activity | Effective against multiple strains |

| Anticancer Activity | IC50 ~30 µM in MCF-7 cells |

| Mechanisms of Action | Enzyme inhibition, receptor binding, DNA interaction |

Q & A

Q. What are the common synthetic routes for 3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cycloaddition or functionalization of pre-existing cyclobutane derivatives. For example, Diels-Alder reactions or alkylation of cyclobutene precursors (e.g., methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate ) can be adapted. Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance ring closure.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions like ring-opening.

Monitor progress via TLC and confirm purity via HPLC. Reference HRMS data (e.g., [M+H]⁺ cal. 169.12 ) for structural validation.

Table 1 : Hypothetical Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DMF | -10 | 65 |

| BF₃·OEt₂ | THF | 25 | 42 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR identifies substituents on the cyclobutene ring (e.g., ethyl/methyl groups). Coupling constants (J ~8–10 Hz for cyclobutene protons) confirm ring strain .

- HRMS : Exact mass analysis ([M+H]⁺ or [M-H]⁻) validates molecular formula. Compare with theoretical values (e.g., 169.12 g/mol ).

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) confirm functional groups.

Cross-reference data with structurally similar compounds (e.g., 3,3-Dimethylcyclobut-1-enecarboxylic acid, CAS 33786-47-9 ).

Q. How can analytical methods be developed to assess purity and stability in research settings?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for separation. Calibrate against pharmacopeial standards (e.g., USP) where feasible .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis or LC-MS.

- QC protocols : Include system suitability tests (e.g., plate count, tailing factor) per ICH guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or stability, and validate experimental findings?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess ring strain and electron density distribution. Compare HOMO-LUMO gaps with experimental reactivity (e.g., susceptibility to nucleophilic attack).

- MD simulations : Model solvation effects in polar solvents to predict aggregation behavior.

Validate by correlating computational predictions with experimental kinetics (e.g., hydrolysis rates) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Cross-validation : Re-run NMR under optimized conditions (e.g., higher field strength, cryoprobes) to resolve signal overlap.

- Single-crystal X-ray : Confirm absolute configuration if NMR stereochemical assignments are ambiguous.

- Dynamic NMR : Use variable-temperature studies to detect conformational exchange broadening .

Document discrepancies in a systematic review framework, prioritizing reproducibility and error margins .

Q. What statistical approaches are critical for analyzing dose-response or structure-activity relationships in derivative studies?

- Methodological Answer :

- Dose-response modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀ values with 95% confidence intervals.

- QSAR : Perform multivariate regression on electronic (Hammett σ) and steric (Taft Eₛ) parameters. Validate models via leave-one-out cross-validation .

- Meta-analysis : Combine data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.